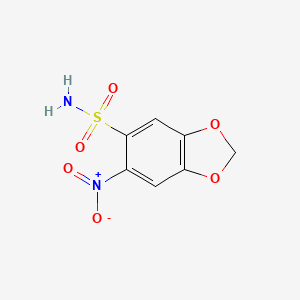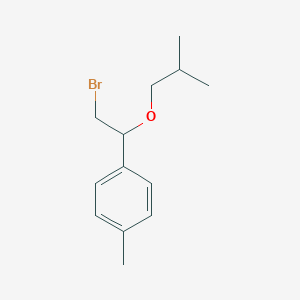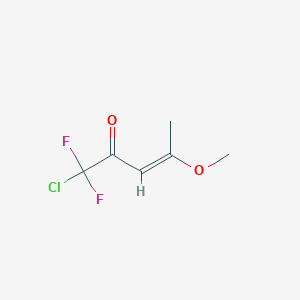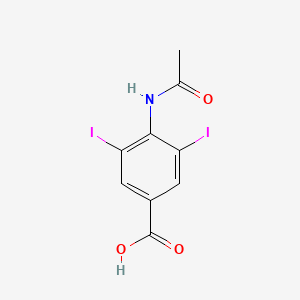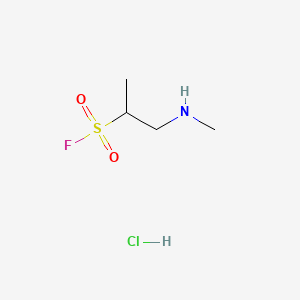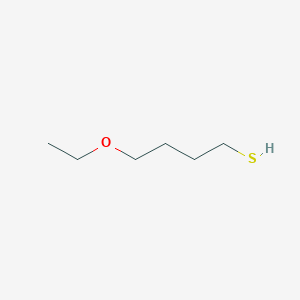
4-Ethoxybutane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxybutane-1-thiol is an organic compound that belongs to the class of thiols, which are characterized by the presence of a sulfhydryl group (-SH). Thiols are known for their strong and often unpleasant odors. The structure of this compound consists of a butane backbone with an ethoxy group (-OCH2CH3) attached to the fourth carbon and a thiol group (-SH) attached to the first carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethoxybutane-1-thiol can be synthesized through several methods. One common method involves the reaction of 4-ethoxybutyl bromide with sodium hydrosulfide (NaSH) in an aqueous or alcoholic medium. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the thiol group.
Another method involves the use of thiourea as a nucleophilic sulfur source. In this method, 4-ethoxybutyl bromide reacts with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxybutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 4,4’-dithiodibutane.
Reduction: Thiols can be reduced to form hydrogen sulfide (H2S) and the corresponding hydrocarbon.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents for thiols include hydrogen peroxide (H2O2) and iodine (I2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce thiols.
Nucleophiles: Thiols can react with alkyl halides in the presence of a base to form thioethers.
Major Products Formed
Disulfides: Oxidation of this compound forms disulfides.
Hydrocarbons: Reduction of this compound forms hydrocarbons and hydrogen sulfide.
Thioethers: Substitution reactions can form thioethers.
Wissenschaftliche Forschungsanwendungen
4-Ethoxybutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-based biochemical processes.
Medicine: Thiols are involved in various physiological processes, and their derivatives are explored for potential therapeutic applications.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 4-Ethoxybutane-1-thiol involves its reactivity as a thiol. The sulfhydryl group (-SH) can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. In biological systems, thiols can form disulfide bonds, which are important for protein structure and function. The reactivity of the thiol group allows it to interact with various molecular targets and pathways, influencing biochemical processes .
Vergleich Mit ähnlichen Verbindungen
4-Ethoxybutane-1-thiol can be compared with other similar thiol compounds:
Ethanethiol: A simpler thiol with a shorter carbon chain, used as an odorant and in organic synthesis.
Propane-1-thiol: Another thiol with a three-carbon chain, used in various chemical reactions.
The presence of the ethoxy group in this compound makes it unique and can influence its reactivity and applications compared to other thiols .
Eigenschaften
Molekularformel |
C6H14OS |
|---|---|
Molekulargewicht |
134.24 g/mol |
IUPAC-Name |
4-ethoxybutane-1-thiol |
InChI |
InChI=1S/C6H14OS/c1-2-7-5-3-4-6-8/h8H,2-6H2,1H3 |
InChI-Schlüssel |
SFDUJXRGJSADCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


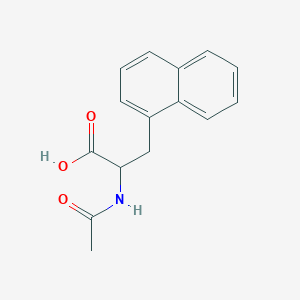
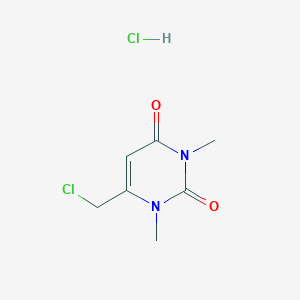
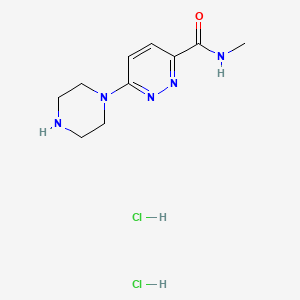
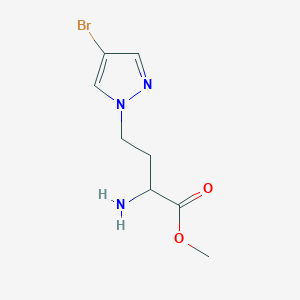
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)

